rac 1,2-Diaminopropane-d6
Overview
Description
rac 1,2-Diaminopropane-d6 is a deuterated form of 1,2-diaminopropane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and organic synthesis. The molecular formula of this compound is C3H4D6N2, and it has a molecular weight of 80.16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Diaminopropane-d6 typically involves the deuteration of 1,2-diaminopropane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the complete exchange of hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Diaminopropane-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
rac 1,2-Diaminopropane-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac 1,2-Diaminopropane-d6 involves its interaction with various molecular targets. In proteomics research, it is used to label proteins, allowing for the study of protein-protein interactions and metabolic pathways. The deuterium atoms in the compound provide a distinct mass difference, enabling precise detection and analysis using mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: The non-deuterated form of rac 1,2-Diaminopropane-d6.
1,3-Diaminopropane: A structural isomer with different chemical properties.
Ethylenediamine: A similar diamine with a shorter carbon chain
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise mass spectrometric analysis and enhances the stability of the compound in various chemical reactions.
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuteriopropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675820 | |
Record name | (~2~H_6_)Propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-88-6 | |
Record name | (~2~H_6_)Propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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